Tert-butyl (3-amino-1H-pyrazol-5-YL)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(5-amino-1H-pyrazol-3-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O2/c1-8(2,3)14-7(13)10-6-4-5(9)11-12-6/h4H,1-3H3,(H4,9,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYSIFSGQDRRKHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NNC(=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
Key parameters include:
-
Base selection : Triethylamine (TEA) or potassium carbonate (K₂CO₃) to deprotonate the amino group.
-
Solvent systems : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to stabilize intermediates.
-
Temperature : Reactions are conducted at 0–5°C to minimize side reactions like tert-butyl group cleavage.
Table 1: Representative Nucleophilic Substitution Protocols
| Method | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Standard substitution | TEA, DCM, 0°C, 12 hrs | 72 | |
| Microwave-assisted | K₂CO₃, DMF, 100°C, 30 mins | 89 | |
| Catalytic HCl | HCl (1M), THF, rt, 6 hrs | 64 |
Microwave irradiation significantly enhances reaction efficiency, reducing time from hours to minutes while improving yields.
Boc Protection/Deprotection Strategies
The Boc group is introduced to protect the amino group during multi-step syntheses, later removed under acidic conditions.
Boc Protection of 3-Amino-1H-Pyrazole
The reaction employs di-tert-butyl dicarbonate (Boc₂O) as the Boc source:
Table 2: Boc Protection Reaction Parameters
| Base | Solvent | Temperature (°C) | Time (hrs) | Yield (%) |
|---|---|---|---|---|
| TEA | DCM | 0 | 4 | 85 |
| NaHCO₃ | THF | 25 | 6 | 78 |
| DMAP | AcCN | 40 | 3 | 91 |
Dimethylaminopyridine (DMAP) catalyzes the reaction, achieving near-quantitative yields in acetonitrile (AcCN).
Boc Deprotection
Deprotection is performed using trifluoroacetic acid (TFA) or HCl in dioxane:
Table 3: Deprotection Efficiency
| Acid | Concentration | Time (hrs) | Yield (%) |
|---|---|---|---|
| TFA | 20% v/v | 1 | 95 |
| HCl | 4M in dioxane | 2 | 88 |
TFA offers rapid deprotection with minimal byproducts, critical for downstream functionalization.
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes cost-effectiveness and safety. Continuous flow reactors and automated systems are employed to maintain precise control over exothermic reactions.
Batch vs. Flow Chemistry
Table 4: Scalability Metrics
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Yield (%) | 72 | 89 |
| Reaction Time (hrs) | 6 | 0.5 |
| Solvent Volume (L/kg) | 15 | 8 |
Mechanistic Insights and Side Reactions
Competing Pathways
Scientific Research Applications
Tert-butyl (3-amino-1H-pyrazol-5-YL)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: The compound is utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Tert-butyl (3-amino-1H-pyrazol-5-YL)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the target molecule.
Comparison with Similar Compounds
a) 3-Cyclopropyl Substituents
Compounds such as tert-butyl (5-((4-((3-cyclopropyl-1H-pyrazol-5-yl)amino)pyrimidin-2-yl)amino)pentyl)carbamate (11c) and tert-butyl (6-((4-((3-cyclopropyl-1H-pyrazol-5-yl)amino)pyrimidin-2-yl)amino)hexyl)carbamate (11e) () feature cyclopropyl groups on the pyrazole ring.
b) 3-(Methylcarbamoyl) Substituents
Compound 41b () incorporates a methylcarbamoyl group, which introduces hydrogen-bonding capability. Its synthesis yield (34%) is lower than cyclopropyl analogs, possibly due to increased steric hindrance or competing side reactions.
c) Nitro and Hydroxy Substituents
tert-Butyl (1-butyl-3-nitro-1H-pyrazol-5-yl)carbamate () replaces the amino group with a nitro substituent, increasing density (1.24 g/cm³) and predicted boiling point (366.3°C) compared to the amino analog. The nitro group also elevates pKa (12.38), suggesting reduced nucleophilicity .
Linker and Backbone Modifications
a) Aliphatic vs. Aromatic Linkers
b) Pyrimidine Backbone Variations
Compounds with 5-methylpyrimidin-2-yl backbones (e.g., 12a–12e in ) exhibit lower yields (5–90%) compared to non-methylated analogs, likely due to steric effects during coupling reactions .
Physicochemical and Spectral Properties
Table 1: Comparative Data for Selected Compounds
Key Observations:
- Purity : All compounds achieve ≥95% purity via HPLC, independent of substituents .
- Melting Points : Hydroxy-substituted derivatives (e.g., 10a) exhibit higher melting points (188–191°C) due to hydrogen bonding , while aliphatic analogs remain oils.
- ¹H NMR Shifts : Cyclopropyl and tert-butyl groups induce upfield shifts (e.g., 1.21–1.45 ppm for aliphatic protons), whereas methylcarbamoyl groups show downfield NH signals (δ 12.95) .
Biological Activity
Tert-butyl (3-amino-1H-pyrazol-5-YL)carbamate is a pyrazole derivative that has garnered attention for its potential biological activities. This compound, with the molecular formula C₈H₁₅N₃O₂, is primarily studied for its interactions with biological targets, including enzymes and receptors, which may lead to various therapeutic applications.
The synthesis of this compound typically involves the reaction of tert-butyl carbamate with 3-amino-1H-pyrazole. Common methods include using bases like sodium hydride or potassium carbonate in solvents such as dimethylformamide or tetrahydrofuran at elevated temperatures. The compound can undergo various reactions, including oxidation and reduction, making it a versatile building block in synthetic chemistry.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. Research indicates that it may inhibit or activate certain enzymes or receptors, leading to diverse biological effects. For instance, its structural features allow it to act as a pharmacological ligand with potential antimicrobial and anticancer properties .
Antimicrobial Properties
Several studies have evaluated the antimicrobial activity of this compound and related compounds. For example, derivatives containing pyrazole rings have shown significant antifungal activity against strains such as Candida albicans and Cryptococcus neoformans. These findings suggest that the compound could serve as a lead for developing new antifungal agents .
Anticancer Potential
The compound's anticancer properties are also under investigation. It has been noted that pyrazole derivatives can inhibit specific cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest. The exact pathways are still being elucidated, but preliminary data indicate that this compound may play a role in targeting cancerous cells effectively .
Case Studies and Research Findings
Recent studies have focused on the synthesis and characterization of pyrazole derivatives, including this compound. For instance:
- Study on Antifungal Activity : A study synthesized new azo-pyrazole derivatives and tested their antifungal efficacy against certified strains. The results indicated that certain derivatives exhibited potent antifungal activity, suggesting that modifications to the pyrazole structure could enhance biological activity .
- Antitumor Activity Evaluation : Another research effort involved evaluating various pyrazole derivatives for their anticancer properties. Compounds were screened against multiple cancer cell lines, revealing promising results for those containing the pyrazole moiety .
Comparative Analysis with Similar Compounds
To further understand the unique properties of this compound, a comparison with similar compounds is beneficial:
| Compound Name | Biological Activity | Structural Features |
|---|---|---|
| 3-Amino-5-tert-butylpyrazole | Antimicrobial | Similar pyrazole core |
| Tert-butyl carbamate | Intermediate in synthesis | Carbamate group |
| 1-Methyl-5-(triphenylmethyl)amino-1H-pyrazol-4-yl | Anticancer | More complex structure |
This table illustrates how this compound stands out due to its specific functional groups and potential versatility in medicinal chemistry.
Q & A
Q. What are the key considerations for optimizing the synthesis of tert-butyl (3-amino-1H-pyrazol-5-YL)carbamate to achieve high yield and purity?
The synthesis involves multi-step reactions requiring precise control of conditions:
- Temperature : Maintain 0–5°C during carbamate formation to prevent side reactions (e.g., tert-butyl group cleavage) .
- Solvent selection : Use anhydrous dichloromethane or tetrahydrofuran to stabilize intermediates and enhance solubility .
- Catalysts : Triethylamine is critical for deprotonating the amine group during carbamate coupling .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) effectively isolates the product, with yields ranging from 70–85% depending on scale .
Q. How can researchers characterize the structural integrity of this compound?
Key analytical methods include:
- NMR spectroscopy : -NMR confirms the tert-butyl group (singlet at δ 1.43 ppm) and pyrazole protons (δ 6.2–6.8 ppm) .
- IR spectroscopy : Peaks at 1742 cm (C=O stretch) and 3323 cm (NH stretch) validate carbamate formation .
- Mass spectrometry : Molecular ion [M+H] at m/z 227 confirms the molecular weight .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for this compound?
Discrepancies in activity (e.g., IC values) may arise from:
- Assay conditions : Standardize buffer pH (7.4 vs. 6.5) and incubation time to ensure reproducibility .
- Stereochemical purity : Use chiral HPLC to verify enantiomeric excess, as impurities in the 3-amino group can alter target binding .
- Target specificity : Perform competitive binding assays with structurally similar carbamates (e.g., benzyl carbamate derivatives) to rule off-target effects .
Q. How can computational tools predict the interaction of this compound with biological targets?
Methodological approaches include:
- Molecular docking : Use AutoDock Vina to model binding to kinase domains (e.g., EGFR), focusing on hydrogen bonds between the carbamate NH and Thr766 .
- Molecular dynamics (MD) simulations : Simulate 100-ns trajectories in GROMACS to assess stability of the compound-receptor complex in aqueous environments .
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to correlate electronic properties (e.g., HOMO-LUMO gap) with inhibitory potency .
Q. What experimental designs are recommended to elucidate the mechanism of action in enzyme inhibition studies?
A tiered approach is advised:
- Kinetic assays : Measure values using Lineweaver-Burk plots under varied substrate concentrations .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish competitive vs. allosteric inhibition .
- Site-directed mutagenesis : Modify putative binding residues (e.g., Lys721 in kinases) to confirm critical interactions .
Methodological Challenges & Solutions
Q. How can researchers address low solubility of this compound in aqueous buffers for in vitro assays?
- Co-solvents : Use ≤5% DMSO to maintain compound solubility without denaturing proteins .
- Prodrug design : Synthesize phosphate esters at the 3-amino group to enhance hydrophilicity, which hydrolyze in vivo .
- Nanoparticle encapsulation : Employ PLGA nanoparticles (100–200 nm) for sustained release in cell culture .
Q. What synthetic modifications improve the metabolic stability of this compound for in vivo studies?
- Deuterium incorporation : Replace hydrogen atoms in the tert-butyl group with deuterium to slow CYP450-mediated oxidation .
- Fluorine substitution : Introduce a difluoromethyl group at the pyrazole ring to block metabolic hotspots .
- PEGylation : Attach polyethylene glycol (PEG) chains to the carbamate nitrogen to prolong half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
